3-Vinylaniline

Übersicht

Beschreibung

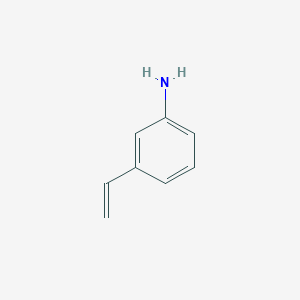

3-Vinylaniline, also known as 3-Aminostyrene, is an organic compound with the molecular formula CH2=CHC6H4NH2. It consists of a benzene ring substituted with an amino group (NH2) and a vinyl group (C2H3). This compound is of significant interest due to its applications in various fields, including catalysis, photocatalysis, and the production of fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Vinylaniline is primarily synthesized through the selective hydrogenation of 3-nitrostyrene. This reaction can be facilitated by various catalysts, including magnetically recyclable catalysts such as Sm2Co17/Cu. The reaction typically involves the activation of ammonia borane to yield hydrogen, resulting in high conversion and selectivity under room temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of noble metal catalysts like platinum or palladium supported on titanium dioxide or other substrates. The reaction conditions usually include medium-to-high temperatures (above 393 K) and hydrogen pressure (above 3 bar) .

Analyse Chemischer Reaktionen

Selective Production via Catalytic Hydrogenation

3-Vinylaniline is primarily synthesized through the chemoselective hydrogenation of 3-nitrostyrene (3-NS). This reaction requires precise catalytic control to reduce the nitro group while preserving the vinyl moiety.

Catalysts and Conditions:

-

Pd-based catalysts : Under syngas (CO/H₂) in tetrahydrofuran at 70°C and 150 psi, Pd catalysts achieve near-complete conversion with high selectivity .

-

Au nanoclusters on ZnAl-hydrotalcite : Au₂₅ clusters (2.0 nm) calcined at 500°C yield >98% selectivity and full 3-NS conversion across broad temperature (80–120°C) and pressure (10–50 bar H₂) ranges .

-

Magnetically recyclable Sm₂Co₁₇/Cu : Activates ammonia borane for hydrogenation at room temperature, achieving 95% conversion.

Key Data:

| Catalyst | Conversion (%) | Selectivity (%) | Conditions |

|---|---|---|---|

| Pd/THF (syngas) | ~100 | >90 | 70°C, 150 psi, 6 h |

| Au/ZnAl-hydrotalcite | 100 | >98 | 120°C, 50 bar H₂, 8 h |

| Sm₂Co₁₇/Cu (NH₃BH₃) | 95 | >95 | RT, 1 h |

Mechanistic Insight : Au catalysts selectively activate the nitro group via Pt1–C bond formation, leaving the vinyl group inert . Photocatalytic methods using TiO₂ leverage electron-hole separation, with H⁺ from isopropanol driving reduction .

Oxidation Reactions

The amino group in this compound undergoes oxidation under controlled conditions:

Reagents and Products:

-

Potassium permanganate (KMnO₄) : Oxidizes –NH₂ to nitroso (–NO) or nitro (–NO₂) derivatives in acidic media .

-

Hydrogen peroxide (H₂O₂) : Mild oxidation yields azoxy or azo compounds, depending on concentration .

Challenges : Competitive oxidation of the vinyl group may occur with strong oxidants, necessitating careful stoichiometric control.

Substitution Reactions

The vinyl group participates in electrophilic additions, while the aromatic ring undergoes directed substitutions:

Halogenation:

-

Bromine (Br₂) : Adds across the double bond, forming 1,2-dibromo derivatives.

-

Chlorination (Cl₂/FeCl₃) : Electrophilic substitution at the meta position relative to –NH₂.

Alkylation/Friedel-Crafts:

Limited by the electron-withdrawing –NH₂ group, but feasible under strong Lewis acid catalysis (e.g., AlCl₃) .

Performance by TiO₂ Calcination Temperature:

| Calcination Temp. (°C) | 3-NS Conversion (%) | Selectivity (%) |

|---|---|---|

| 700 | 70.9 | ~100 |

| 800 | 57.8 | ~100 |

| 900 | 51.5 | ~100 |

Mechanism : Electron-hole pairs generated on TiO₂ surface facilitate H⁺ transfer from isopropanol, reducing 3-NS without external H₂ .

Polymerization and Cross-Coupling

This compound serves as a monomer in conductive polymer synthesis:

-

Radical polymerization : Forms poly(this compound) with applications in electroactive materials .

-

Suzuki-Miyaura coupling : The vinyl group enables palladium-catalyzed cross-coupling with aryl halides.

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Photocatalytic Hydrogenation:

One of the most notable applications of 3-vinylaniline is in the photocatalytic hydrogenation of 3-nitrostyrene. Research has shown that using titanium dioxide (TiO2) as a photocatalyst can achieve nearly 100% selectivity for this compound when subjected to UV light irradiation in isopropanol. The efficiency of this process is influenced by the properties of TiO2, such as its crystallinity and the phase content of anatase and rutile, which significantly reduce electron-hole recombination during the reaction .

Catalyst Development:

Recent studies have focused on optimizing catalyst supports to enhance the selective hydrogenation process. For instance, platinum nanoparticles supported on specific morphologies of iron oxide have demonstrated superior catalytic performance due to their unique electronic structures. The truncated hexagonal bipyramid shape of the support allows for better dispersion and stability of the platinum nanoparticles, leading to high selectivity for this compound .

Pharmaceutical Applications

Intermediate in Drug Synthesis:

this compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo further transformations makes it valuable in creating complex organic molecules used in drug development. For example, it can be transformed into more complex amines or incorporated into larger molecular frameworks that exhibit biological activity.

Material Science Applications

Conductive Polymers:

In material science, this compound is utilized in the synthesis of conductive polymers. These polymers have applications in electronics, such as organic light-emitting diodes (OLEDs) and sensors. The incorporation of vinyl groups enhances the electrical conductivity and mechanical properties of the resulting materials.

Case Study: Conductive Hydrogel Development

A notable case study involves the development of multifunctional conducting hydrogels that integrate this compound with reduced graphene oxide. These materials exhibit promising properties for use in biosensors and drug delivery systems due to their biocompatibility and conductivity .

Summary of Research Findings

The following table summarizes key findings from recent studies on the applications of this compound:

Wirkmechanismus

The mechanism of action of 3-Vinylaniline primarily involves its interaction with metal catalysts. In hydrogenation reactions, the amino group and vinyl group interact with metal atoms, particularly platinum atoms anchored onto hollow nanocarbon edges. These interactions facilitate the selective reduction of nitro groups to amino groups, resulting in the formation of this compound .

Vergleich Mit ähnlichen Verbindungen

3-Ethylaniline: Similar structure but with an ethyl group instead of a vinyl group.

4-Vinylaniline: Similar structure but with the vinyl group in the para position relative to the amino group.

3-Nitrostyrene: Precursor to 3-Vinylaniline, with a nitro group instead of an amino group.

Uniqueness: this compound is unique due to its combination of an amino group and a vinyl group on the benzene ring, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to undergo selective hydrogenation and participate in photocatalytic processes makes it a valuable compound in both academic research and industrial applications .

Biologische Aktivität

3-Vinylaniline, also known as 3-aminostyrene, is an organic compound with significant biological activity and diverse applications in chemical synthesis and catalysis. Its molecular formula is , and it features a benzene ring substituted with both an amino group () and a vinyl group (). This article explores its biological activity, mechanisms of action, and relevant research findings.

Biochemical Pathways

This compound is involved in various biochemical pathways, particularly in catalysis. It has been shown to facilitate the selective hydrogenation of nitroaromatic compounds, such as 3-nitrostyrene, to produce functionalized anilines. This reaction is typically catalyzed by platinum-based catalysts, which form a bond with the compound, enhancing its catalytic properties .

Cellular Effects

The compound influences several cellular processes, including:

- Enzyme Modulation : It can modulate the activity of enzymes such as cytochrome P450, which are crucial in drug metabolism. Inhibition of these enzymes can alter metabolic flux within cells.

- Gene Expression : this compound has been reported to affect gene expression related to metabolic pathways, indicating its potential role in cellular signaling.

Molecular Interactions

At the molecular level, this compound interacts with various biomolecules. It has been documented to bind with certain proteins and enzymes, leading to either inhibition or activation of their functions. This dual capability makes it a valuable compound for biochemical research.

Absorption and Distribution

The pharmacokinetics of this compound are influenced by its solubility and stability. It is relatively stable under standard laboratory conditions but can degrade when exposed to light and air. The compound is transported across cell membranes through passive diffusion or facilitated transport mechanisms.

Toxicological Profile

In animal models, low doses of this compound exhibit minimal toxicity, allowing for its use in studying biochemical properties without significant adverse effects. However, higher doses may lead to toxicity that warrants careful consideration in experimental designs.

Catalytic Applications

Recent studies have highlighted the effectiveness of this compound in catalytic processes:

- Selective Hydrogenation : In photocatalytic reactions using treated titanium dioxide (TiO2), the selectivity for producing this compound from 3-nitrostyrene was nearly 100% under UV light irradiation. This process demonstrated a linear correlation between the consumption rate of 3-nitrostyrene and photoluminescence (PL) intensity, indicating efficient electron-hole separation during the reaction .

| Catalyst Condition | % Conversion of 3-Nitrostyrene | % Selectivity for this compound |

|---|---|---|

| Non-treated TiO2 | 45.4% | Nearly 100% |

| TiO2 calcined at 700°C | 70.9% | Nearly 100% |

| TiO2 calcined at 800°C | 57.8% | Nearly 100% |

| TiO2 calcined at 900°C | 51.5% | Nearly 100% |

Environmental Impact

Research has also examined the environmental implications of using this compound in chemical processes. Its role in synthesizing fine chemicals and functionalized polymers suggests potential applications in developing environmentally friendly materials .

Case Study: Photocatalytic Hydrogenation

A study conducted on the photocatalytic hydrogenation of 3-nitrostyrene demonstrated that varying the calcination temperature of TiO2 significantly impacted catalytic performance. The optimal temperature (700°C) resulted in the highest conversion rates without producing by-products, showcasing the efficiency of using this compound as a product in selective hydrogenation processes .

Case Study: Enzyme Interaction

Another investigation focused on the interaction between this compound and cytochrome P450 enzymes revealed that this compound could inhibit enzyme activity, which may have implications for drug metabolism and toxicity assessments in pharmacological studies.

Eigenschaften

IUPAC Name |

3-ethenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-7-4-3-5-8(9)6-7/h2-6H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSSSYDVRQSDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25036-23-1 | |

| Record name | Benzenamine, 3-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40401335 | |

| Record name | 3-Vinylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15411-43-5 | |

| Record name | 3-Vinylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.